2,3-Difluoro-4-(methoxymethoxy)benzaldehyde chemical structure and analysis
2,3-Difluoro-4-(methoxymethoxy)benzaldehyde chemical structure and analysis
Executive Summary: The Strategic Value of Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate lipophilicity, metabolic stability, and binding affinity. 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde (CAS: 2586126-70-5) represents a high-value intermediate that combines a reactive aldehyde handle with a protected phenol and a specific fluorination pattern.
The 2,3-difluoro substitution pattern is particularly effective at blocking metabolic "soft spots" on the aromatic ring, preventing oxidative metabolism by Cytochrome P450 enzymes. Simultaneously, the methoxymethoxy (MOM) group serves as a robust protecting group for the phenol, stable against basic nucleophiles and reducing agents, yet easily removed under mild acidic conditions. This guide details the structural properties, synthesis, and analytical characterization of this compound.[1]
Chemical Structure and Properties[1][2][3][4][5][6]
Identification
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IUPAC Name: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde[2][3][4]
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Molecular Formula: C₉H₈F₂O₃[4]
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Molecular Weight: 202.15 g/mol [4]
Structural Analysis
The molecule features three distinct functional zones:
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The Aldehyde Core: A reactive electrophile susceptible to nucleophilic addition (e.g., reductive amination, Wittig reaction). The electron-withdrawing fluorine atoms at positions 2 and 3 increase the electrophilicity of the carbonyl carbon compared to non-fluorinated benzaldehyde.
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The 2,3-Difluoro Motif: Fluorine is highly electronegative. Its placement at the 2 and 3 positions exerts a strong inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (S_NAr) if the MOM group were a leaving group (though MOM is generally stable). Crucially, these fluorines sterically and electronically shield the ring from metabolic oxidation.
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The MOM Protecting Group: An acetal linkage (-OCH₂OCH₃) protecting the C4-phenol. It prevents interference during base-catalyzed reactions or organometallic additions targeting the aldehyde.
Figure 1: Structural decomposition highlighting functional zones and electronic interactions.
Synthesis and Preparation Protocol
The synthesis typically proceeds via the protection of the commercially available precursor, 2,3-difluoro-4-hydroxybenzaldehyde . The MOM group is introduced using chloromethyl methyl ether (MOM-Cl).
Critical Safety Note: MOM-Cl is a known human carcinogen. All operations must be performed in a certified fume hood. An alternative method using dimethoxymethane (methylal) and phosphorous pentoxide can be used to avoid MOM-Cl, but the MOM-Cl route remains the standard for high yield on small scales.
Reagents and Materials
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Precursor: 2,3-Difluoro-4-hydroxybenzaldehyde (1.0 eq)
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Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq) or Potassium Carbonate (K₂CO₃)
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Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Protocol
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Setup: Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
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Dissolution: Add 2,3-Difluoro-4-hydroxybenzaldehyde (5.0 g, 31.6 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
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Base Addition: Add DIPEA (8.25 mL, 47.4 mmol) dropwise over 5 minutes. The solution may darken slightly.
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Protection Step: Carefully add MOM-Cl (2.9 mL, 37.9 mmol) dropwise via a syringe. Caution: MOM-Cl is volatile and toxic.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting material (phenol) will disappear, and a less polar spot (product) will appear.
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Quench: Quench the reaction with saturated aqueous NaHCO₃ (50 mL).
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Workup: Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts and wash with water (50 mL) and brine (50 mL).
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Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes gradient).
Figure 2: Synthetic workflow for MOM protection of the phenolic precursor.
Analytical Characterization
To validate the structure, researchers should look for specific signals in NMR and MS. The values below are expected ranges based on the electronic environment of the specific functional groups.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal | Multiplicity | Integration | Assignment | Analysis |
| ¹H NMR | 10.20 ppm | s (or d) | 1H | CHO | Characteristic aldehyde proton. May show small coupling to F. |
| 7.60 ppm | m | 1H | Ar-H (C6) | Ortho to aldehyde, deshielded. | |
| 7.05 ppm | m | 1H | Ar-H (C5) | Ortho to MOM-ether, shielded relative to C6. | |
| 5.30 ppm | s | 2H | -OCH₂O- | Distinctive methylene singlet of the MOM group. | |
| 3.50 ppm | s | 3H | -OCH₃ | Methoxy singlet of the MOM group. | |
| ¹⁹F NMR | -135 to -145 ppm | m | 1F | C2-F | Multiplet due to F-F and F-H coupling. |
| -150 to -160 ppm | m | 1F | C3-F | Distinct shift due to different electronic environment. |
Mass Spectrometry (QC)
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Method: LC-MS (ESI+)
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Expected Mass: The MOM group is acid-labile and may fragment in the source.
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[M+H]⁺: 203.15 (Often weak).
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[M+Na]⁺: 225.14 (Common adduct).
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Fragment: Loss of MOM group often leads to observation of the phenol mass (159.0).
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Reactivity and Applications
This compound is a "linchpin" intermediate. The aldehyde allows for carbon-carbon bond formation, while the MOM group protects the phenol until the final step.
Common Transformations
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Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ to form benzylamines (common in kinase inhibitors).
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Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates to extend the carbon chain (e.g., cinnamyl derivatives).
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Deprotection: The MOM group is removed using 4M HCl in Dioxane or TFA/DCM (1:1) at room temperature to reveal the free phenol.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
In a typical drug discovery campaign, this aldehyde might be condensed with an amino-heterocycle. The 2,3-difluoro pattern prevents metabolic hydroxylation at these positions, extending the half-life (t½) of the drug.
References
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BoronCore . 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde Product Page. Catalog No. BC019479. Retrieved from [Link]
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Alchimica . Product Specification: 2,3-Difluoro-4-(methoxymethoxy)benzaldehyde. CAS 2586126-70-5.[3][4] Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM deprotection protocols).
